N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide hydrochloride
Description
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Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-4-methylsulfanylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2.ClH/c1-22(2)12-13-23(19(24)14-8-10-15(26-4)11-9-14)20-21-18-16(25-3)6-5-7-17(18)27-20;/h5-11H,12-13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLJEAAOMDFFFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(C=C3)SC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique configuration that includes:
- Dimethylaminoethyl group : Enhances solubility and biological activity.
- Methoxybenzo[d]thiazole moiety : Implicated in various biological interactions.
- Methylthio group : May influence the compound's reactivity and binding capabilities.
Molecular Formula : CHClNOS
Molecular Weight : 470.0 g/mol
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to altered metabolic pathways.
- Receptor Modulation : It can bind to various receptors, potentially influencing signal transduction pathways critical for cell growth and survival.
- DNA Interaction : Similar compounds have shown the ability to bind to DNA, affecting replication and transcription processes.
Antitumor Activity
Recent studies indicate that compounds structurally similar to this compound exhibit significant antitumor properties. For instance:
- In vitro studies have demonstrated that related benzothiazole derivatives can inhibit the proliferation of various cancer cell lines, including lung cancer (A549), with IC values ranging from 2.12 μM to 6.75 μM depending on the assay format used (2D vs. 3D assays) .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Testing against Gram-positive and Gram-negative bacteria revealed:
- Effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial profile .
Case Studies
- Antitumor Efficacy in Lung Cancer Models
- A study evaluated the efficacy of related compounds on lung cancer cell lines, showing significant cytotoxic effects with IC values indicating strong antitumor potential.
| Compound | Cell Line | IC (μM) |
|---|---|---|
| Compound A | A549 | 6.75 ± 0.19 |
| Compound B | HCC827 | 5.13 ± 0.97 |
| Compound C | NCI-H358 | 0.85 ± 0.05 |
- Antimicrobial Testing
- The antibacterial activity was assessed using broth microdilution methods, following CLSI guidelines, revealing promising results against both E. coli and S. aureus.
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing this compound?
Answer:
Synthesis involves multi-step organic reactions starting with the formation of the benzo[d]thiazol core, followed by sequential coupling of the dimethylaminoethyl and methylthio-benzamide groups. Key steps include:
- Amide bond formation : Reaction of 4-methoxybenzo[d]thiazol-2-amine with activated 4-(methylthio)benzoyl chloride under anhydrous conditions (dichloromethane solvent, 0–5°C) .
- Alkylation : Introduction of the dimethylaminoethyl group via nucleophilic substitution, requiring precise pH control (pH 8–9) and temperature (50–60°C) to minimize side reactions .
- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Optimization : Catalysts like DMAP (4-dimethylaminopyridine) improve reaction rates, while HPLC monitoring ensures intermediate purity .
Basic: Which analytical techniques are most reliable for characterizing this compound?
Answer:
- Structural confirmation :
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, dimethylamino methyl groups at δ 2.2–2.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₂₅ClN₃O₂S₂: 454.12) .
- Purity assessment :
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?
Answer:
Contradictions often arise from assay conditions or structural analogs. Methodological approaches include:
- Dose-response profiling : Test the compound across a wide concentration range (nM to μM) to identify biphasic effects .
- Target-specific assays : Use kinase profiling panels or HDAC inhibition kits to isolate mechanisms (e.g., IC₅₀ for HDAC6 vs. HDAC1) .
- Comparative studies : Benchmark against structural analogs (e.g., fluorinated or brominated derivatives) to assess substituent effects on activity .
Example : A 2023 study found that the methylthio group enhances HDAC6 selectivity, while the methoxybenzo[d]thiazol moiety contributes to anti-inflammatory COX-2 inhibition .
Advanced: What computational methods predict the compound’s reactivity and binding modes?
Answer:
- Reactivity prediction :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. The dimethylamino group’s HOMO (-5.2 eV) suggests nucleophilic reactivity .
- Binding mode analysis :
Basic: Which functional groups are critical for its pharmacological activity?
Answer:
- Dimethylaminoethyl group : Enhances solubility and membrane permeability via protonation at physiological pH .
- Methoxybenzo[d]thiazol : Contributes to π-π stacking with aromatic residues in enzyme active sites (e.g., HDACs) .
- Methylthio group : Modulates electron density, increasing affinity for cysteine-rich targets (e.g., thioredoxin reductase) .
Advanced: How do structural modifications impact biological activity? Insights from comparative studies
Answer:
-
Substituent effects :
Modification Biological Impact Source Methoxy → Ethoxy Reduced HDAC inhibition (IC₅₀ increases 2-fold) Methylthio → Sulfonyl Enhanced anti-inflammatory activity (COX-2 IC₅₀ = 0.8 μM) Fluorination at thiazol Improved blood-brain barrier penetration -
Rational design : Use QSAR models to prioritize modifications. For example, Hansch analysis links logP values >3.5 to improved CNS activity .
Advanced: What strategies optimize yield in large-scale synthesis?
Answer:
- Continuous flow reactors : Reduce reaction time (from 12 h to 2 h) and improve reproducibility for the amidation step .
- Solvent optimization : Replace dichloromethane with cyclopentyl methyl ether (CPME) for greener synthesis without yield loss .
- Catalyst recycling : Immobilize Pd/C catalysts on magnetic nanoparticles for Suzuki-Miyaura coupling steps (reused 5x with <5% yield drop) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
